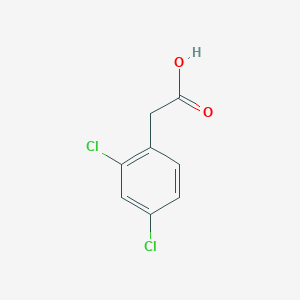

2,4-Dichlorophenylacetic acid

Description

The exact mass of the compound 2,4-Dichlorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54853. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichlorophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichlorophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMWLJKTGBZMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041363 | |

| Record name | 2,4-Dichlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19719-28-9 | |

| Record name | 2,4-Dichlorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19719-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019719289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19719-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15N730ND47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dichlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural features of 2,4-Dichlorophenylacetic acid (2,4-DCPPA), a compound of interest in various scientific disciplines. This document collates essential physicochemical data, structural identifiers, and detailed experimental methodologies for their determination. All quantitative information is presented in clear, tabular formats for ease of reference and comparison. Furthermore, logical workflows for the characterization of this compound are illustrated using Graphviz diagrams.

Chemical Identity and Structure

2,4-Dichlorophenylacetic acid is a chlorinated aromatic carboxylic acid. Its structure consists of a phenyl ring substituted with two chlorine atoms at positions 2 and 4, and an acetic acid group at position 1.

| Identifier | Value |

| IUPAC Name | 2-(2,4-dichlorophenyl)acetic acid[1] |

| CAS Number | 19719-28-9 |

| Molecular Formula | C₈H₆Cl₂O₂[1] |

| Molecular Weight | 205.04 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CC(=O)O[1] |

| InChI | InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)[1] |

| InChIKey | GXMWLJKTGBZMBH-UHFFFAOYSA-N[1] |

Structural Confirmation: Spectroscopic Data

The structural elucidation of 2,4-Dichlorophenylacetic acid is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.[1][2]

-

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance spectrum reveals the number and types of carbon atoms present in the structure.[1][3]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present, such as the carboxylic acid O-H and C=O stretches, and C-Cl bonds.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Dichlorophenylacetic acid is presented below.

| Property | Value |

| Appearance | White to pale yellowish-beige crystalline powder |

| Melting Point | 129-131 °C[5] |

| Boiling Point | 160 °C at 0.4 mmHg[6][7] |

| Solubility in 95% Ethanol | 100 mg/mL |

| Water Solubility | Qualitative: Relatively soluble, with solubility affected by pH.[8] |

| pKa | 2.64 - 3.31 at 25 °C[9] |

| LogP (Octanol-Water Partition Coefficient) | 2.9[1] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of 2,4-Dichlorophenylacetic acid.

Determination of Melting Point

The melting point of 2,4-Dichlorophenylacetic acid can be determined using the capillary method with a melting point apparatus.[10]

Materials:

-

2,4-Dichlorophenylacetic acid, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the finely powdered 2,4-Dichlorophenylacetic acid is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.[10]

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Solubility

The solubility of 2,4-Dichlorophenylacetic acid in a given solvent can be determined by the equilibrium saturation method.

Materials:

-

2,4-Dichlorophenylacetic acid

-

Selected solvent (e.g., water, ethanol)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with a temperature-controlled water bath

-

Analytical balance

-

Filtration device (e.g., syringe filter)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of 2,4-Dichlorophenylacetic acid is added to a known volume of the solvent in a vial.

-

Equilibration: The vial is sealed and placed in a shaking incubator or a temperature-controlled water bath with continuous stirring. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the controlled temperature for a period to allow the undissolved solid to settle.

-

Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

-

Quantification: The concentration of 2,4-Dichlorophenylacetic acid in the filtered solution is determined using a suitable and pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy.[12][13]

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of 2,4-Dichlorophenylacetic acid can be determined by potentiometric titration.[14]

Materials:

-

2,4-Dichlorophenylacetic acid

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solvent in which the acid is soluble (e.g., a water-ethanol mixture)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation: A known amount of 2,4-Dichlorophenylacetic acid is accurately weighed and dissolved in a known volume of the chosen solvent.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized strong base solution.

-

Titration: The titrant (strong base) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Collection: The pH is recorded against the volume of titrant added. The titration is continued until the pH has passed the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the steepest part of the curve (the inflection point). The half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is then located on the curve.

-

pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the acid.[15]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 2,4-Dichlorophenylacetic acid.

Caption: Workflow for the characterization of 2,4-Dichlorophenylacetic acid.

References

- 1. 2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorophenoxyacetic acid(94-75-7) 1H NMR spectrum [chemicalbook.com]

- 3. 2,4-Dichlorophenylacetic acid(19719-28-9) 13C NMR spectrum [chemicalbook.com]

- 4. 2,4-Dichlorophenoxyacetic acid(94-75-7) IR Spectrum [m.chemicalbook.com]

- 5. byjus.com [byjus.com]

- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. 2,4-Dichlorophenoxyacetic acid CAS#: 94-75-7 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. deswater.com [deswater.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide widely used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] Its efficacy as a herbicide is intrinsically linked to its physicochemical properties, which govern its absorption, translocation, and ultimately its molecular interactions at the target site. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-D, detailed experimental protocols for their determination, and an exploration of its molecular mechanism of action.

While the user requested information on "2,4-Dichlorophenylacetic acid," the vast majority of scientific literature and data pertains to the structurally similar and commercially significant herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). Given the context of an in-depth technical guide for researchers, this document will focus on the latter compound.

Physicochemical Properties of 2,4-Dichlorophenoxyacetic Acid

The following table summarizes the key physicochemical properties of 2,4-Dichlorophenoxyacetic acid.

| Property | Value | Reference |

| IUPAC Name | (2,4-Dichlorophenoxy)acetic acid | [3][4] |

| CAS Number | 94-75-7 | [3][4] |

| Molecular Formula | C₈H₆Cl₂O₃ | [3][4] |

| Molecular Weight | 221.04 g/mol | [4] |

| Appearance | White to yellow crystalline powder | [2][4] |

| Melting Point | 138-141 °C | [2][5][6] |

| Boiling Point | 160 °C at 0.4 mmHg | [2][4] |

| Water Solubility | 677 mg/L at 25°C | [5][7] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), acetone, and dioxane. | [2][8] |

| pKa | 2.64 - 3.31 at 25°C | [6] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.81 | [5][7] |

| Vapor Pressure | 1.40 x 10⁻⁷ mmHg at 20°C | [5][7] |

| Henry's Law Constant | 9.75 x 10⁻⁸ atm·m³/mol at 20°C | [5][7] |

Experimental Protocols

Determination of Melting Point

The melting point of 2,4-Dichlorophenoxyacetic acid can be determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of dry 2,4-D is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer and capillary are then immersed in the Thiele tube containing a heating oil, ensuring the top of the sample is below the oil level.

-

Digital Melting Point Apparatus: The packed capillary tube is inserted into the heating block of the apparatus.

-

-

Heating: The heating medium is heated gently and steadily. The heating rate should be slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2 °C.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the aqueous solubility of a compound like 2,4-D.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution: An excess amount of 2,4-D is added to a known volume of distilled water in a conical flask. The flask is sealed to prevent evaporation.

-

Equilibration: The flask is placed in a shaking incubator or on a magnetic stirrer and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to further remove suspended particles.

-

Filtration: The clear supernatant is carefully filtered through a syringe filter (e.g., 0.45 µm) that does not adsorb the analyte. The first few drops of the filtrate are discarded to avoid any potential contamination from the filter.

-

Quantification: The concentration of 2,4-D in the filtrate is determined using a validated analytical method, such as HPLC with UV detection at a wavelength of 230 nm or 283 nm.[9][10] A calibration curve is prepared using standard solutions of known 2,4-D concentrations to quantify the amount in the sample.

-

Calculation: The aqueous solubility is expressed as the concentration of 2,4-D in the saturated solution (e.g., in mg/L or mol/L).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of 2,4-D, a weak acid, can be accurately determined by potentiometric titration.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: A precisely weighed amount of 2,4-D is dissolved in a known volume of deionized water. A small amount of a co-solvent like ethanol may be used if necessary to aid dissolution, though this can affect the pKa value.

-

Titration Setup: The beaker containing the 2,4-D solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is fully covered and does not contact the stir bar.

-

Titration: The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes. Smaller increments of titrant should be added near the equivalence point where the pH changes most rapidly.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.

-

pKa Determination: The equivalence point is the point of inflection on the titration curve, where the slope is steepest. The volume of NaOH at the equivalence point is determined. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added). At this point, the concentrations of the undissociated acid (2,4-D) and its conjugate base are equal.

Molecular Mechanism of Action

2,4-D acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) but with greater stability and persistence within the plant. At herbicidal concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty (downward bending of leaves), and ultimately, plant death.[11][12]

The primary mode of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) pathway. 2,4-D binds to the TIR1/AFB auxin co-receptors, which are part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. The SCF complex then ubiquitinates the Aux/IAA repressors, targeting them for degradation by the 26S proteasome. The degradation of these repressors derepresses the expression of auxin-responsive genes, leading to the overproduction of proteins and ethylene (B1197577), which in turn causes the characteristic herbicidal effects.[1][11]

Downstream of this primary signaling cascade, the application of 2,4-D leads to the overproduction of ethylene and reactive oxygen species (ROS).[13][14] Ethylene is a plant hormone involved in senescence and stress responses, and its excessive production contributes to the observed symptoms of 2,4-D toxicity. The accumulation of ROS, such as superoxide (B77818) radicals and hydrogen peroxide, induces oxidative stress, leading to cellular damage, including lipid peroxidation and protein degradation, which further contributes to cell death.[13][15][16]

Visualizations

Caption: Molecular mechanism of 2,4-D as a synthetic auxin herbicide.

Caption: Workflow for determining key physicochemical properties of 2,4-D.

References

- 1. byjus.com [byjus.com]

- 2. 2,4-Dichlorophenoxyacetic acid CAS#: 94-75-7 [m.chemicalbook.com]

- 3. deq.mt.gov [deq.mt.gov]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 7. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. deswater.com [deswater.com]

- 10. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 12. xtbg.ac.cn [xtbg.ac.cn]

- 13. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-Dichlorophenylacetic Acid in Plants

Executive Summary

Core Molecular Mechanism of Action: Perception and Signal Transduction

The primary mode of action of 2,4-D is the disruption of auxin homeostasis through its interaction with the core auxin signaling pathway. Unlike the endogenous auxin IAA, which is subject to rapid metabolic turnover, 2,4-D is more persistent within plant tissues, leading to a sustained and overwhelming activation of the auxin response.[4]

The SCFTIR1/AFB Co-Receptor Complex

The central players in auxin perception are the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its five homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[5] These proteins are components of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, designated SCFTIR1/AFB.[6]

2,4-D acts as a "molecular glue," binding to a hydrophobic pocket within the TIR1/AFB protein.[5] This binding event stabilizes the interaction between the SCFTIR1/AFB complex and the Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins, which are a family of transcriptional repressors.[7][8] The formation of this ternary complex (TIR1/AFB–auxin–Aux/IAA) is the critical first step in the signaling cascade.[9] TIR1 has been identified as the principal receptor for 2,4-D.[5]

Ubiquitination and Degradation of Aux/IAA Repressors

Once the Aux/IAA repressor is brought into proximity with the SCFTIR1/AFB complex, it is polyubiquitinated. This marks the Aux/IAA protein for degradation by the 26S proteasome.[6][10]

Activation of Auxin Response Factors (ARFs)

In the absence of auxin, Aux/IAA proteins are dimerized with Auxin Response Factors (ARFs), a family of transcription factors. This interaction represses the transcriptional activity of the ARFs.[11] The 2,4-D-induced degradation of Aux/IAA proteins liberates the ARFs, allowing them to bind to Auxin Response Elements (AuxREs) in the promoters of target genes and regulate their transcription.[12] This leads to a massive and uncontrolled change in the plant's transcriptome, initiating the downstream physiological effects that define the herbicidal action of 2,4-D.[2]

Caption: Figure 1: Core molecular mechanism of 2,4-DPAA action.

Physiological Effects and Hormonal Crosstalk

The massive transcriptional reprogramming induced by 2,4-D leads to several downstream physiological effects that contribute to its herbicidal activity. These effects are often mediated by crosstalk with other plant hormone signaling pathways.

-

Ethylene Biosynthesis: High concentrations of 2,4-D lead to a dramatic increase in the production of ethylene, a hormone associated with senescence and stress responses.[1] This is achieved by upregulating the expression of genes encoding key enzymes in the ethylene biosynthesis pathway, such as 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and ACC oxidase.[2] The resulting ethylene overproduction contributes to symptoms like leaf epinasty (downward curling) and tissue decay.[1]

-

Abscisic Acid (ABA) Accumulation: 2,4-D treatment also stimulates the biosynthesis of abscisic acid (ABA), the primary plant stress hormone.[2] This is mediated by the induction of the 9-cis-epoxycarotenoid dioxygenase (NCED) gene, a key regulatory step in ABA synthesis.[1][2] Elevated ABA levels can lead to stomatal closure, which limits photosynthesis and contributes to overall growth inhibition and senescence.[1]

-

Reactive Oxygen Species (ROS) Production: A key component of 2,4-D toxicity is the induction of oxidative stress through the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[4][13] ROS accumulation is a consequence of the activation of specific enzymes like acyl-CoA oxidase (ACX) located in peroxisomes.[4][10] This oxidative burst leads to cellular damage, including membrane leakage and eventually, cell death.[1][4]

Caption: Figure 2: Hormonal and ROS crosstalk induced by 2,4-DPAA.

Quantitative Data Summary

Table 1: Relative Binding of 2,4-D to Arabidopsis TIR1/AFB Receptors

This table summarizes the binding of 2,4-D to purified TIR1/AFB-ASK1 complexes relative to the natural auxin IAA, as determined by Surface Plasmon Resonance (SPR).

| Receptor | Ligand | Relative Binding (%) | Reference |

| AtTIR1 | 2,4-D | 29 | [14] |

| AtAFB2 | 2,4-D | 22 | [14] |

| AtAFB5 | 2,4-D | 40 | [14] |

| AtTIR1 | IAA | 100 (Reference) | [14] |

| AtAFB2 | IAA | 100 (Reference) | [14] |

| AtAFB5 | IAA | 100 (Reference) | [14] |

Table 2: Dose-Response of 2,4-D on Plant Growth

This table presents the concentration of 2,4-D required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in susceptible and resistant weed biotypes.

| Plant Species | Biotype | Endpoint | 2,4-D Concentration (g ae ha⁻¹) | Reference |

| Papaver rhoeas | Susceptible | Survival (LD₅₀) | ~150 | |

| Papaver rhoeas | Resistant | Survival (LD₅₀) | >2000 | |

| Conyza sumatrensis | Susceptible | Dry Mass (GR₅₀) | ~100 | [3] |

| Conyza sumatrensis | Resistant | Dry Mass (GR₅₀) | ~400 | [3] |

Table 3: Summary of 2,4-D Effects on Gene Expression and Metabolite Levels in Arabidopsis

This table summarizes the fold-change or trend of various molecular components in response to 2,4-D treatment.

| Component | Treatment | Fold Change / Trend | Time Point | Reference |

| IAA1, IAA13, IAA19 | 0.001 - 1.0 mM 2,4-D | Up-regulated | N/A | [2] |

| TIR1, ASK1 | Low conc. 2,4-D | Down-regulated | N/A | [2] |

| NCED1 | High conc. 2,4-D | Up-regulated | N/A | [2] |

| Abscisic Acid (ABA) | 23 mM 2,4-D | ~1.5-fold increase | 72 h | [15] |

| Hydrogen Peroxide (H₂O₂) | 23 mM 2,4-D | ~2-fold increase | 24 h | [16] |

Experimental Protocols

Protocol: Semi in vitro Pull-Down Assay for TIR1-Aux/IAA Interaction

This protocol is adapted from methodologies used to demonstrate the auxin-dependent interaction between TIR1 and Aux/IAA proteins.[7][17]

Objective: To determine if 2,4-D promotes the physical interaction between the TIR1 receptor and an Aux/IAA repressor protein.

Materials:

-

GST-tagged Aux/IAA protein (e.g., GST-IAA7) immobilized on Glutathione Sepharose beads.

-

Plant protein extract from seedlings expressing HA-tagged TIR1.

-

Binding Buffer: 1X PBS, 0.1% NP-40, 0.5 mM DTT, 10% Glycerol, 1 mM PMSF, 2 µg/ml Aprotinin.[11]

-

Wash Buffer: Same as Binding Buffer.

-

Elution Buffer: Binding Buffer containing reduced glutathione.

-

2,4-D stock solution (e.g., 10 mM in ethanol).

-

Control solvent (e.g., ethanol).

-

Anti-HA antibody for Western blotting.

Methodology:

-

Protein Extraction: Homogenize plant tissue (e.g., 14-day-old Arabidopsis seedlings expressing HA-TIR1) in an appropriate extraction buffer on ice. Centrifuge to clarify the lysate and determine protein concentration.

-

Binding Reaction: In separate microtubes, combine 1 mg of plant protein extract with 5 µg of GST-Aux/IAA beads.

-

Treatment: Add 2,4-D to a final concentration of 10 µM to the "treatment" tube. Add an equivalent volume of solvent to the "control" tube.

-

Incubation: Incubate the reactions at 4°C for 4-8 hours with gentle rotation to allow for protein interaction.[17]

-

Washing: Pellet the beads by centrifugation (e.g., 1 min at 15,000 rpm, 4°C). Discard the supernatant. Wash the beads 5 times with 1 mL of cold Wash Buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by resuspending in Elution Buffer.

-

Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-HA antibody to detect the presence of HA-TIR1. An increased signal in the 2,4-D-treated sample compared to the control indicates that 2,4-D promotes the interaction.

Protocol: Arabidopsis Root Growth Inhibition Assay

This is a standard assay to quantify the biological activity of auxinic compounds.[18][19]

Objective: To determine the dose-dependent effect of 2,4-D on primary root growth in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

-

Square Petri dishes (100 x 100 mm).

-

Growth Medium: 1/2 Murashige and Skoog (MS) medium, 1% sucrose, 0.8% agar (B569324), pH 5.7.

-

2,4-D stock solution (e.g., 10 mM in DMSO).

-

Sterile water and ethanol (B145695) for sterilization.

Methodology:

-

Media Preparation: Prepare MS agar medium and autoclave. Allow it to cool to ~55°C. Add 2,4-D from the stock solution to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 500 nM). Also, prepare a solvent control plate containing DMSO equivalent to the highest 2,4-D concentration. Pour the media into the square Petri dishes.

-

Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds (e.g., 70% ethanol for 1 min, 50% bleach for 5 min, followed by 5 sterile water washes).

-

Stratification: Place the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Growth: Transfer the plates to a growth chamber and orient them vertically to allow for gravitropic root growth. Use a long-day photoperiod (16h light / 8h dark) at 22°C.

-

Data Acquisition: After a set period of growth (e.g., 5-7 days post-germination), remove the plates and scan them using a flatbed scanner.

-

Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling. Calculate the average root length and standard deviation for each treatment. Plot the percentage of root growth inhibition relative to the solvent control against the log of the 2,4-D concentration to determine the GR₅₀/IC₅₀ value.

Caption: Figure 3: Experimental workflow for a root growth inhibition assay.

Protocol: Quantification of Phytohormones by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of plant hormones like ABA from plant tissue following herbicide treatment.[20][21][22]

Objective: To quantify changes in endogenous ABA levels in plant tissue after treatment with 2,4-D.

Materials:

-

Plant tissue (treated with 2,4-D and control), flash-frozen in liquid nitrogen.

-

Stable isotope-labeled internal standards (e.g., d₆-ABA).

-

Extraction Solvent (e.g., isopropanol/water/hydrochloric acid).

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18).

-

LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap).

Methodology:

-

Sample Preparation: Weigh ~50-100 mg of frozen, ground plant tissue into a 2 mL tube.

-

Extraction: Add 1 mL of cold extraction solvent and the internal standard mixture. Shake at 4°C for 30 minutes. Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.

-

Phase Separation: Centrifuge at 13,000 x g for 5 minutes. Transfer the lower organic phase to a new tube.

-

Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the pellet in a small volume of the initial mobile phase.

-

Purification (Optional but Recommended): For cleaner samples, pass the reconstituted extract through an SPE cartridge to remove interfering compounds.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a reverse-phase C18 column for chromatographic separation. Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for the target analyte (ABA) and the internal standard (d₆-ABA) using Multiple Reaction Monitoring (MRM).

-

Quantification: Create a calibration curve using known concentrations of the pure standard. Quantify the endogenous ABA in the sample by comparing its peak area to that of the known amount of internal standard, correcting for any matrix effects and extraction losses.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 6. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. science.umd.edu [science.umd.edu]

- 8. pnas.org [pnas.org]

- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into ROS-dependent signalling underlying transcriptomic plant responses to the herbicide 2,4-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Frontiers | Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379 [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Oligomerization of SCFTIR1 Is Essential for Aux/IAA Degradation and Auxin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 21. Editorial: Methods in phytohormone detection and quantification: 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Discovery and History of 2,4-Dichlorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorophenoxyacetic acid (2,4-D) stands as a landmark molecule in the history of agricultural science, being the first commercially successful selective herbicide. Its discovery during the Second World War ushered in a new era of chemical weed control, dramatically increasing crop yields and transforming agricultural practices. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of 2,4-D. It includes a compilation of its physicochemical and toxicological properties, detailed experimental protocols for its synthesis and bioactivity assessment, and visual representations of its signaling pathways and historical development.

Discovery and History

The discovery of 2,4-D was not the work of a single individual but a case of multiple, independent discoveries by several research groups in the United Kingdom and the United States operating under the secrecy of World War II.[1][2] The primary motivation was to increase food production to support the war effort.[3]

Key contributing research groups include:

-

William G. Templeman and colleagues at Imperial Chemical Industries (ICI) in the UK. Templeman had previously found that high concentrations of the natural auxin, indole-3-acetic acid (IAA), could inhibit plant growth and kill broadleaf plants.[1]

-

Philip S. Nutman and associates at Rothamsted Experimental Station in the UK.[1]

-

Franklin D. Jones and colleagues at the American Chemical Paint Company.[1]

-

Ezra Kraus and John W. Mitchell at the University of Chicago and the United States Department of Agriculture (USDA).[1]

While these groups were investigating the potential of synthetic auxins as plant growth regulators, the synthesis of 2,4-D was first published in 1941 by Robert Pokorny , an industrial chemist.[4] The first scientific publication detailing the plant growth-regulating activity of 2,4-D was by Percy W. Zimmerman and Albert E. Hitchcock of the Boyce Thompson Institute in 1942.[5]

Following the war, 2,4-D was commercially released in 1946 and quickly became the first successful selective herbicide, capable of controlling broadleaf weeds in monocot crops like wheat, corn, and rice.[1][3] It was also a component of the controversial defoliant Agent Orange, used during the Vietnam War; however, the significant toxicity of Agent Orange was primarily due to contamination with 2,3,7,8-tetrachlorodibenzodioxin (TCDD), a byproduct of the 2,4,5-T synthesis, not 2,4-D itself. Modern manufacturing processes for 2,4-D are designed to prevent such contamination.[3]

Chronological Development Workflow

Data Presentation

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₆Cl₂O₃ | [3] |

| Molar Mass | 221.04 g/mol | [3] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 136-141 °C | [2][6] |

| Boiling Point | 160 °C at 0.4 mmHg | [6] |

| Vapor Pressure | 1.40 x 10⁻⁷ mmHg at 20°C | [7] |

| Water Solubility | 900 mg/L at 25°C | [3] |

| pKa | 2.64 - 3.31 at 25°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.81 | [7] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and diethyl ether. | [2][8] |

Acute Toxicity (LD₅₀)

| Species | Route of Administration | Formulation | LD₅₀ (mg/kg) | Reference(s) |

| Rat | Oral | Acid | 639 - 1646 | [3][9] |

| Mouse | Oral | Acid | 138 | [9] |

| Rabbit | Dermal | Acid | >2000 | [9] |

| Dog | Oral | Acid | 100 | [9] |

| Hen | Oral | Sodium Salt | 655 | [2] |

Experimental Protocols

Laboratory Synthesis of 2,4-Dichlorophenoxyacetic Acid

This two-step synthesis is adapted from a small-scale laboratory procedure.[10]

Step 1: Synthesis of Phenoxyacetic Acid

-

In a 100 mL round-bottom flask, dissolve 8.0 g (0.085 mol) of phenol (B47542) in 30 mL of a 3 M sodium hydroxide (B78521) solution.

-

To the resulting sodium phenoxide solution, add a solution of 9.5 g (0.10 mol) of chloroacetic acid in 20 mL of water.

-

Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 1.5 hours.

-

After cooling, transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid until the pH is strongly acidic (test with litmus (B1172312) paper).

-

Cool the mixture in an ice bath to precipitate the phenoxyacetic acid.

-

Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain pure phenoxyacetic acid.

Step 2: Chlorination of Phenoxyacetic Acid

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube, dissolve 5.0 g (0.033 mol) of phenoxyacetic acid in 25 mL of glacial acetic acid.

-

Cool the flask in an ice bath and slowly add 6.6 g (0.049 mol) of sulfuryl chloride from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the mixture to stand at room temperature for 24 hours.

-

Pour the reaction mixture into 100 mL of cold water to precipitate the crude 2,4-Dichlorophenoxyacetic acid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol-water mixture to yield pure 2,4-D.

Avena Coleoptile Curvature Test for Auxin Activity

This bioassay was a standard method for determining auxin activity during the period of 2,4-D's discovery.[11][12][13]

-

Germination: Germinate oat (Avena sativa) seeds in complete darkness for 4-5 days until the coleoptiles are approximately 2-3 cm long.

-

Decapitation: Using a sharp razor blade, remove the apical 1-2 mm of the coleoptile tips to eliminate the natural source of auxin.

-

Agar (B569324) Block Preparation: Prepare 2% agar blocks and cut them into small, uniform cubes (e.g., 2x2x2 mm). Dissolve the test compound (e.g., 2,4-D) at various concentrations in the molten agar before it solidifies.

-

Application: Place a single agar block containing the test substance asymmetrically on the cut surface of a decapitated coleoptile.

-

Incubation: Place the coleoptiles in a dark, humid chamber for 1.5 to 2 hours.

-

Measurement: The asymmetric application of auxin will cause differential growth, resulting in the coleoptile bending. Measure the angle of curvature.

-

Standard Curve: Plot the angle of curvature against the logarithm of the auxin concentration to generate a standard curve. The activity of an unknown sample can be determined by comparing its induced curvature to the standard curve.

Mechanism of Action and Signaling Pathways

2,4-D is a synthetic auxin, a class of plant growth regulators that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[3] At herbicidal concentrations, it causes uncontrolled and unsustainable growth in susceptible broadleaf plants, leading to stem curling, leaf withering, and ultimately, plant death.[3]

The primary mode of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) signaling pathway.[6][7][14][15]

Core TIR1/AFB Signaling Pathway

References

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]

- 3. deq.mt.gov [deq.mt.gov]

- 4. acs.org [acs.org]

- 5. Zimmerman, P.W. and Hitchcock, A.E. (1942) Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. - References - Scientific Research Publishing [scirp.org]

- 6. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Avena curvature test is a bioassay for examining the activity of [allen.in]

- 9. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]

- 14. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway (Journal Article) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to the Biological Activity of 2,4-Dichlorophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin that has been extensively utilized as a selective herbicide for the control of broadleaf weeds since the 1940s.[1] Its biological activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible plant species.[1][2] Beyond its well-established herbicidal properties, research has explored its broader toxicological profile in various organisms and its potential for other biological effects, including anti-inflammatory and endocrine-disrupting activities. This technical guide provides a comprehensive overview of the biological activity of 2,4-D, consolidating quantitative data, detailing experimental protocols for key assays, and visualizing relevant signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

2,4-Dichlorophenoxyacetic acid, commonly known as 2,4-D, is a member of the phenoxy family of herbicides.[2] It is a systemic herbicide that is absorbed through the leaves and translocated to the meristems of the plant, where it induces unsustainable growth, leading to stem curl-over, leaf withering, and ultimately, plant death.[1] Its selectivity for dicotyledonous plants (broadleaf weeds) over most monocotyledonous plants (grasses) has made it a cornerstone of modern agriculture.[1] While its primary application is in weed control, the biological effects of 2,4-D extend beyond the plant kingdom, necessitating a thorough understanding of its interactions with various biological systems.

Quantitative Data on Biological Activity

The biological activity of 2,4-D has been quantified through various toxicological and pharmacological studies. The following tables summarize key quantitative data.

Table 1: Acute Toxicity of 2,4-Dichlorophenoxyacetic Acid

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | 639 - 1646 | [2][3] |

| Mouse | Oral | 138 - 347 | [2][3] |

| Dog | Oral | 100 | [2] |

| Hamster | Oral | 500 | [2] |

| Rabbit | Dermal | 1829 - >2000 | [3] |

Table 2: Chronic Toxicity and Other Endpoints of 2,4-Dichlorophenoxyacetic Acid

| Species | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference(s) |

| Rat | Increased thyroid stimulating hormone | 21 | - | [4] |

| Rat | Decreased adrenal weight and thyroxine in offspring | 6.8 | - | [4] |

| Rat | Liver histopathology | 80 | - | [5] |

| Dog | Reduced weight gain | 5 | 7.5 | [5] |

| Rat | Developmental effects (depressed fetal weight) | - | 50 - 150 | [6] |

Table 3: Ecotoxicity of 2,4-Dichlorophenoxyacetic Acid

| Organism | Endpoint | Value | Reference(s) |

| Golden Apple Snail (eggs) | LC50 (96h) | 67.54 µL/L | [7] |

| Golden Apple Snail (embryos) | LC50 (96h) | 144.74 µL/L | [7] |

| Golden Apple Snail (embryos) | EC50 (96h, movement behavior) | 120.92 µL/L | [7] |

Table 4: Receptor Binding Affinity of 2,4-Dichlorophenoxyacetic Acid

| Receptor Complex | Ligand | Binding Affinity (Kd or Ki) | Reference(s) |

| TIR1-IAA7 | 2,4-D | >1 µM (Ki) | [8] |

| TIR1-IAA7 | 1-NAA | 113.50 ± 3.50 nM (Ki) | [8] |

| TIR1-IAA7 | IAA | 17.81 ± 7.81 nM (Kd) | [8] |

| TIR1-IAA12 | IAA | 270.25 ± 54.09 nM (Kd) | [8] |

Signaling Pathways

Auxin Signaling Pathway

The primary mechanism of action of 2,4-D as a herbicide is through the disruption of the auxin signaling pathway in plants. 2,4-D mimics the natural auxin, IAA, but is more resistant to degradation. This leads to a persistent activation of auxin response pathways, resulting in uncontrolled cell division and elongation, and ultimately, plant death. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors. In the presence of auxin (or a mimic like 2,4-D), the TIR1/AFB receptor, an Aux/IAA transcriptional repressor, and the SCF E3 ubiquitin ligase complex form a co-receptor complex. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA protein releases the Auxin Response Factor (ARF) transcription factors, which can then activate the expression of auxin-responsive genes.

References

- 1. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

- 7. In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 2,4-Dichlorophenylacetic Acid: A Synthetic Auxin and Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dichlorophenylacetic acid (2,4-DPAA), a synthetic auxin with applications in agriculture and as a key intermediate in the pharmaceutical industry. This document distinguishes 2,4-DPAA from the structurally similar and more widely known herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and details its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Introduction

2,4-Dichlorophenylacetic acid (CAS No. 19719-28-9) is an aromatic carboxylic acid that functions as a synthetic auxin, or plant growth regulator.[1] Unlike its phenoxy-analogue 2,4-D, where an ether linkage separates the aromatic ring from the acetic acid moiety, 2,4-DPAA features a direct carbon-carbon bond. While less studied than 2,4-D, experimental evidence confirms its auxin-like activity, specifically its ability to induce callus formation in plant tissues.[2]

Beyond its role in plant science, 2,4-DPAA serves as a versatile building block in organic synthesis. Its unique structure is leveraged in the agrochemical sector for developing herbicidal formulations and in the pharmaceutical industry as an intermediate in the synthesis of anti-inflammatory agents and other active compounds.[1] This guide consolidates the available technical information on 2,4-DPAA to support its application in research and development.

Chemical and Physical Properties

The fundamental properties of 2,4-Dichlorophenylacetic acid are summarized in the table below. This data is critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,4-dichlorophenyl)acetic acid | [3] |

| CAS Number | 19719-28-9 | [3] |

| Molecular Formula | C₈H₆Cl₂O₂ | [3] |

| Molecular Weight | 205.04 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 129-131 °C | [3] |

| InChI Key | GXMWLJKTGBZMBH-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1Cl)Cl)CC(=O)O |

Synthesis of 2,4-Dichlorophenylacetic Acid

A common and reliable method for synthesizing phenylacetic acids is the hydrolysis of the corresponding benzyl (B1604629) cyanide (α-tolunitrile).[4][5] This two-step process, starting from 2,4-dichlorobenzyl chloride, is a standard laboratory procedure.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from established methods for the synthesis of related phenylacetic acids from benzyl cyanides.[1][6]

-

Cyanation of 2,4-Dichlorobenzyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichlorobenzyl chloride (1 equivalent) in a mixture of ethanol and water.

-

Add sodium cyanide (NaCN) (approx. 1.1 to 1.5 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate to yield crude 2,4-dichlorobenzyl cyanide.

-

-

Hydrolysis of 2,4-Dichlorobenzyl Cyanide:

-

Combine the crude 2,4-dichlorobenzyl cyanide with an aqueous solution of 50% sulfuric acid (v/v) in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux and continue heating for 2-3 hours. The hydrolysis of the nitrile to the carboxylic acid will occur.

-

Cool the reaction mixture to room temperature and then pour it over ice water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

The crude 2,4-Dichlorophenylacetic acid can be purified by recrystallization from aqueous ethanol to yield the final product.

-

Biological Activity as a Synthetic Auxin

Mechanism of Action: The Canonical Auxin Signaling Pathway

Synthetic auxins like 2,4-DPAA are believed to exert their effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves three main protein families: TIR1/AFB F-box proteins, Aux/IAA transcriptional repressors, and ARF transcription factors.

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and an Aux/IAA repressor.[4] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor, allowing it to activate the transcription of genes that regulate cell division, elongation, and differentiation.

Quantitative Data on Auxin-like Activity

A study by Ferro et al. (2007) in Phytochemistry investigated the structure-activity relationship of numerous auxin-like molecules. This study provides direct evidence of 2,4-DPAA's biological activity, demonstrating its ability to induce callus formation in tobacco explants.

| Compound | CAS Number | Concentration for Callus Induction | Biological Response | Source |

| 2,4-Dichlorophenylacetic acid | 19719-28-9 | 1.75 (relative activity value) | Callus Induction | [2] |

Note: The value reported in the study is a relative activity index derived from dose-response experiments. This confirms a positive auxin-like effect.

Applications in Research and Development

2,4-DPAA is a valuable compound with applications spanning multiple scientific disciplines.

-

Plant Science & Agrochemicals : It serves as a plant growth regulator to enhance crop yields and improve stress resistance.[1] Its structure also makes it a key intermediate for the synthesis of more complex herbicides.[1]

-

Pharmaceutical Development : 2,4-DPAA is used in the synthesis of various pharmaceutical agents, notably as a precursor for anti-inflammatory drugs.[1] Its chemical scaffold is similar to that of 2,6-Dichlorophenylacetic acid, a key intermediate in the synthesis of the widely used NSAID, Diclofenac.

-

Analytical & Biochemical Research : In laboratory settings, it is used as an internal standard for the gas chromatographic determination of phenoxyalkanoic acid herbicides in biological and environmental samples.[3] It is also utilized as a tool to study metabolic pathways and enzyme activity.[1]

Experimental Protocols

Protocol: Auxin Activity Bioassay (Callus Induction)

This protocol outlines a standard method to assess the auxin-like activity of a compound like 2,4-DPAA by observing callus induction in plant tissue culture, based on established procedures.

-

Preparation of Stock Solution:

-

Prepare a 1 mg/mL stock solution of 2,4-Dichlorophenylacetic acid. Weigh 10 mg of 2,4-DPAA and dissolve it in 1-2 mL of a suitable solvent (e.g., DMSO or ethanol) before bringing the final volume to 10 mL with sterile, double-distilled water.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

-

Preparation of Culture Medium:

-

Prepare Murashige and Skoog (MS) basal medium, including vitamins and sucrose, according to the standard formulation.

-

Adjust the pH of the medium to 5.7-5.8.

-

Add a gelling agent (e.g., agar (B569324) or Phytagel) and autoclave to sterilize.

-

Allow the medium to cool to approximately 50-60°C.

-

Under sterile conditions in a laminar flow hood, add the filter-sterilized 2,4-DPAA stock solution to the molten MS medium to achieve the desired final concentration (e.g., ranging from 0.1 to 5.0 mg/L). Also prepare a control medium with no added growth regulators.

-

Dispense the medium into sterile petri dishes.

-

-

Explant Preparation and Inoculation:

-

Select healthy plant tissue (e.g., tobacco leaf, stem, or hypocotyl).

-

Surface sterilize the tissue by washing with a mild detergent, followed by immersion in 70% ethanol for 30-60 seconds, and then in a 10-20% bleach solution for 10-15 minutes. Rinse 3-5 times with sterile distilled water.

-

Cut the sterilized tissue into small pieces (explants) of approximately 0.5-1.0 cm².

-

Place the explants onto the surface of the prepared MS medium (both control and 2,4-DPAA-containing plates).

-

-

Incubation and Observation:

-

Seal the petri dishes with parafilm.

-

Incubate the cultures in a growth chamber at 25 ± 2°C, typically in the dark to promote undifferentiated callus growth.

-

Observe the explants weekly for signs of callus formation (an unorganized mass of proliferating cells), typically starting from the cut edges.

-

After 3-4 weeks, quantify the response by measuring the percentage of explants forming callus and the fresh weight of the callus tissue.

-

Conclusion

2,4-Dichlorophenylacetic acid is a valuable compound with confirmed, albeit less extensively documented, synthetic auxin activity. Its ability to induce classic auxin responses, such as callus formation, positions it as a useful tool for research in plant science and agriculture. Furthermore, its role as a versatile chemical intermediate underscores its importance for professionals in drug discovery and agrochemical development. This guide provides the core technical information required to utilize 2,4-DPAA effectively, from its fundamental properties and synthesis to its biological mechanism and application in key experimental assays. Further research is warranted to fully characterize its specific binding affinities and downstream transcriptional effects relative to other natural and synthetic auxins.

References

The Pivotal Role of 2,4-Dichlorophenylacetic Acid in Plant Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin, a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA).[1] While widely recognized for its application as a selective herbicide for broadleaf weeds, 2,4-D is a cornerstone of plant tissue culture.[2] It is primarily utilized for inducing callus formation, an undifferentiated mass of cells, and promoting cell division and growth.[3][4] Its stability and potent auxin activity make it an invaluable tool for plant propagation, genetic transformation, and the production of valuable secondary metabolites.[2] This in-depth technical guide provides a comprehensive overview of the role of 2,4-D in plant cell culture, detailing its mechanism of action, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Concentrations

At the molecular level, 2,4-D mimics natural auxin but is more resistant to enzymatic degradation within the plant, leading to a sustained and potent response.[2] The primary mechanism of action involves its binding to auxin receptors, specifically the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related AUXIN SIGNALING F-BOX (AFB) proteins.[2][5] This binding event triggers the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn stimulates cell division, elongation, and differentiation.[2]

The role of 2,4-D is highly concentration-dependent.[4] At the high concentrations used in herbicidal applications, this sustained auxin signaling leads to uncontrolled, disorganized growth and, ultimately, cell death in susceptible plants.[1][6] However, at the lower concentrations typically used in plant tissue culture, this potent activity is harnessed to stimulate the formation of callus, which is a mass of undifferentiated plant cells.[2] This ability to induce dedifferentiation and proliferation is fundamental to many plant biotechnology applications.

Core Applications in Plant Cell Culture

The primary applications of 2,4-D in plant cell culture are:

-

Callus Induction: 2,4-D is one of the most effective auxins for initiating callus from a wide variety of explants (e.g., leaf discs, stem segments, roots, and mature seeds).[3][7] The resulting callus can be maintained and proliferated for various purposes.

-

Somatic Embryogenesis: This is a process where somatic cells, under specific culture conditions, develop into embryos without fertilization.[8] 2,4-D is a key component in the induction medium for somatic embryogenesis in many plant species.[9][10] The process typically involves an induction phase on a 2,4-D-rich medium, followed by embryo development and maturation on a medium with reduced or no 2,4-D.[8][11]

-

Suspension Culture Initiation and Maintenance: Friable callus induced by 2,4-D can be used to establish cell suspension cultures.[12] These cultures, grown in liquid medium, are valuable for producing secondary metabolites on a larger scale and for studying cellular processes.[13][14]

-

Secondary Metabolite Production: Plant cell cultures, often initiated and maintained with 2,4-D, can be optimized for the production of valuable secondary metabolites used in pharmaceuticals, flavors, and fragrances.[15]

Data Presentation: Quantitative Insights into 2,4-D Application

The optimal concentration of 2,4-D is highly dependent on the plant species, the type of explant used, and the desired outcome. The following tables summarize effective concentrations reported in various studies for callus induction and somatic embryogenesis.

Table 1: Effective Concentrations of 2,4-D for Callus Induction in Various Plant Species

| Plant Species | Explant | 2,4-D Concentration (mg/L) | Observations |

| Triticum aestivum (Wheat) | Mature Seeds | 3.5 | Optimal for callus induction and proliferation.[16][17] |

| Oryza sativa (Rice) | Mature Seeds | 2.0 - 4.0 | High frequency of callus induction.[18][19] |

| Cuminum cyminum (Cumin) | Leaf | 1.0 | Highest percentage of callus induction.[16] |

| Capsicum frutescens | Stem | 0.3 | Highest callus induction rate (67%).[20] |

| Parkia biglobosa | Stem | 1.0 | 100% callus induction rate.[20] |

| Orthosiphon stamineus | Petiole | 5.0 | 100% callus induction.[21] |

| Cornukaempferia larsenii | Young Leaves | 0.5 | Highest number and percentage of callus formation.[22] |

| Taxus brevifolia | Twig | 1.5 | Optimal for callus induction and growth (in combination with 0.1 mg/L Kinetin).[15] |

Table 2: Effective Concentrations of 2,4-D for Somatic Embryogenesis

| Plant Species | Explant | 2,4-D Concentration (mg/L) | Cytokinin Combination (mg/L) | Observations |

| Thevetia peruviana | Leaf | 0.5 - 1.0 | Kinetin (0.5 - 1.0) | Conducive for induction of somatic embryos.[23] |

| Prunus persica (Peach) | Immature Cotyledons | ~0.57 (2.6 µM) | Kinetin (~0.69, 3.2 µM) | Optimal for somatic embryo productivity.[24][25] |

| Moso Bamboo | Zygotic Embryos | 4.0 | Zeatin (0.1) | Embryogenic callus induction.[4] |

| Indica Rice | Mature Seeds | ~1.5 (6.78 µM) | - | 35% calligenesis for somatic embryogenesis.[26] |

Table 3: Effect of 2,4-D on Biomass Accumulation in Cell Suspension Cultures

| Plant Species | 2,4-D Concentration (mg/L) | Cytokinin Combination (mg/L) | Observation |

| Phoenix dactylifera (Date Palm) | 1.0 | 2-iP (5.0) | Optimum biomass accumulation.[27][28] |

| Vaccinium corymbosum (Highbush Blueberry) | ~0.075 - 0.5 (0.34–2.25 µM) | BAP (~0.1 - 0.5, 0.45–2.25 µM) | Effective for active growth.[29] |

Experimental Protocols

Protocol 1: Callus Induction from Leaf Explants

This protocol provides a general procedure for inducing callus from leaf explants using 2,4-D. Optimization of 2,4-D concentration is crucial for each plant species.

1. Explant Preparation and Sterilization: a. Select young, healthy leaves from the source plant. b. Wash the leaves thoroughly under running tap water for 10-15 minutes. c. In a laminar flow hood, immerse the leaves in a 70% (v/v) ethanol (B145695) solution for 30-60 seconds.[2][11] d. Transfer the leaves to a sterile solution of 10-20% commercial bleach (containing 0.5-1.0% sodium hypochlorite) with a few drops of Tween-20 for 10-15 minutes, with occasional agitation.[1][2] e. Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.[1][11] f. Aseptically cut the sterilized leaves into small sections (explants) of approximately 1 cm².

2. Media Preparation (Murashige and Skoog - MS Medium): a. Prepare MS basal medium with vitamins according to the manufacturer's instructions or from stock solutions.[21][30] b. Add 30 g/L sucrose (B13894) and dissolve completely. c. Add the desired concentration of 2,4-D (e.g., 0.5, 1.0, 2.0, 5.0 mg/L) from a sterile stock solution. d. Adjust the pH of the medium to 5.7-5.8 using 0.1 N NaOH or 0.1 N HCl.[31] e. Add a gelling agent such as agar (B569324) (7-8 g/L) and heat until it is completely dissolved. f. Dispense the medium into sterile culture vessels (e.g., petri dishes or test tubes). g. Autoclave the medium at 121°C and 15 psi for 15-20 minutes.[30]

3. Inoculation and Incubation: a. Aseptically place the sterilized leaf explants onto the surface of the solidified MS medium. b. Seal the culture vessels with parafilm or a suitable closure. c. Incubate the cultures in a growth chamber at 25 ± 2°C in the dark.[32] Darkness generally promotes undifferentiated callus growth.[16]

4. Subculture: a. After 3-4 weeks, or when the callus has sufficiently proliferated, subculture the callus onto fresh medium with the same composition.[3][33] b. Regular subculturing is essential to maintain the viability and growth of the callus.[34]

Protocol 2: Somatic Embryogenesis from Callus

This protocol outlines the steps for inducing somatic embryogenesis from established embryogenic callus.

1. Induction of Embryogenic Callus: a. Follow Protocol 1 to induce callus. Use a 2,4-D concentration known to produce embryogenic callus for the specific plant species (often friable and yellowish).

2. Embryo Development: a. Transfer the embryogenic callus to a development medium. This medium is often MS basal medium with a reduced concentration of 2,4-D or completely free of auxins.[8][10] b. The removal of 2,4-D allows the induced cells to differentiate and develop into somatic embryos.[35] c. Incubate the cultures under a 16-hour light/8-hour dark photoperiod at 25 ± 2°C.[36]

3. Embryo Maturation: a. Once somatic embryos have developed (globular, heart, and torpedo (B1668785) stages are often visible), they may need to be transferred to a maturation medium. This medium may contain a low concentration of other plant growth regulators like abscisic acid (ABA) to promote proper development and prevent premature germination.

4. Germination and Plantlet Conversion: a. Mature somatic embryos are transferred to a germination medium, which is typically a hormone-free MS medium. b. Incubate under light to promote shoot and root development, leading to the formation of a complete plantlet.

Protocol 3: Initiation and Maintenance of a Cell Suspension Culture

This protocol describes the establishment of a cell suspension culture from friable callus.

1. Callus Proliferation: a. Generate friable callus using Protocol 1. Friable callus, which is loosely aggregated, is ideal for initiating suspension cultures.[33]

2. Initiation of Suspension Culture: a. Aseptically transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same 2,4-D concentration used for callus induction. b. Place the flask on an orbital shaker at 100-120 rpm in a culture room at 25 ± 2°C.[12]

3. Maintenance and Subculture: a. Subculture the suspension every 7-14 days by transferring a small volume of the cell suspension (e.g., 10 mL) into a fresh liquid medium. The subculture interval depends on the growth rate of the cells.[12] b. Monitor the cell viability and density. A healthy suspension culture will appear turbid with fine cell aggregates.

Visualizing the Core Processes

To better understand the molecular and procedural aspects of 2,4-D's role in plant cell culture, the following diagrams have been generated using Graphviz.

Caption: Simplified signaling pathway of 2,4-D in plant cells.

Caption: General experimental workflow for callus induction using 2,4-D.

Caption: Workflow for somatic embryogenesis from 2,4-D induced callus.

Conclusion

2,4-Dichlorophenoxyacetic acid remains an indispensable tool in the field of plant cell culture. Its potent and stable auxin-like activity allows for the reliable induction of callus and the initiation of somatic embryogenesis from a diverse range of plant species. A thorough understanding of its concentration-dependent effects and the optimization of experimental protocols are paramount to successfully harnessing the potential of this versatile synthetic auxin for fundamental research, crop improvement, and the production of valuable plant-derived compounds. This guide provides a foundational resource for professionals in plant science and drug development to effectively utilize 2,4-D in their research endeavors.

References

- 1. plantcelltechnology.com [plantcelltechnology.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. Protocol for Callus Induction and Somatic Embryogenesis in Moso Bamboo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tmmedia.in [tmmedia.in]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. rjptonline.org [rjptonline.org]

- 8. byjus.com [byjus.com]

- 9. Development of Sanitation Protocol for Leaf Explants of <i>B. huillensis</i> for <i>in Vitro</i> Culture [scirp.org]

- 10. labassociates.com [labassociates.com]

- 11. actascientific.com [actascientific.com]

- 12. scribd.com [scribd.com]

- 13. Initiation, growth and cryopreservation of plant cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of 2,4-dichlorophenoxyacetic acid on callus induction and plant regeneration in anther culture of wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ajbs.scione.com [ajbs.scione.com]

- 17. researchgate.net [researchgate.net]

- 18. An Effective Protocol for Callus Induction and Plant Regeneration in an Indica Rice Cultivar RD43 [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. digital.library.unt.edu [digital.library.unt.edu]

- 21. plantcelltechnology.com [plantcelltechnology.com]

- 22. nparks.gov.sg [nparks.gov.sg]

- 23. botanyjournals.com [botanyjournals.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Effect of 2,4-D, hydric stress and light on indica rice (Oryza sativa) somatic embryogenesis [scielo.sa.cr]

- 27. mdpi.com [mdpi.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]